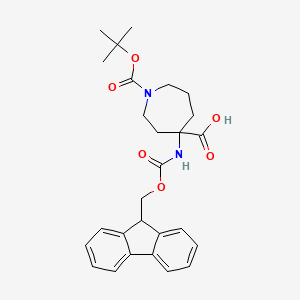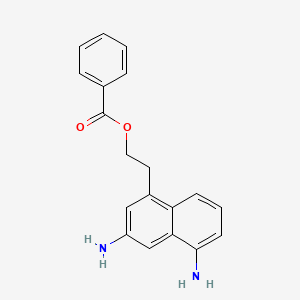
2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate is an organic compound with the molecular formula C19H18N2O2 and a molecular weight of 306.36 g/mol This compound features a benzoate ester linked to a naphthalene ring substituted with two amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate typically involves the esterification of 2-(3,5-diaminonaphthalen-1-yl)ethanol with benzoic acid or its derivatives. The reaction is usually catalyzed by an acid such as sulfuric acid or a solid acid catalyst like modified clay . The reaction conditions often include refluxing the reactants in an appropriate solvent, followed by purification steps such as washing, drying, and distillation to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups on the naphthalene ring can be oxidized to form nitro groups.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3,5-dinitronaphthalen-1-yl)ethyl benzoate.
Reduction: Formation of 2-(3,5-diaminonaphthalen-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate involves its interaction with specific molecular targets. The amino groups on the naphthalene ring can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the benzoate ester moiety can undergo hydrolysis, releasing benzoic acid, which may have its own biological effects .
類似化合物との比較
Similar Compounds
Ethyl benzoate: A simpler ester with similar esterification properties.
Methyl benzoate: Another ester with a similar structure but different alkyl group.
2-(3,5-Diaminonaphthalen-1-yl)ethanol: The alcohol precursor used in the synthesis of the benzoate ester.
Uniqueness
2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate is unique due to the presence of both amino groups and a benzoate ester in its structure.
特性
分子式 |
C19H18N2O2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
2-(3,5-diaminonaphthalen-1-yl)ethyl benzoate |
InChI |
InChI=1S/C19H18N2O2/c20-15-11-14(16-7-4-8-18(21)17(16)12-15)9-10-23-19(22)13-5-2-1-3-6-13/h1-8,11-12H,9-10,20-21H2 |
InChIキー |
WKJHVQNQBFYLLU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCCC2=C3C=CC=C(C3=CC(=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B14788555.png)
![1,3-Dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14788563.png)
![2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B14788577.png)
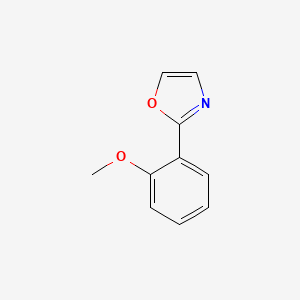
phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)
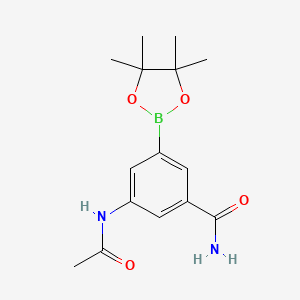
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14788620.png)
![[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14788621.png)
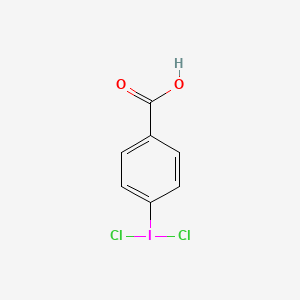
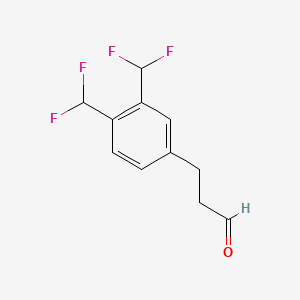
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788639.png)
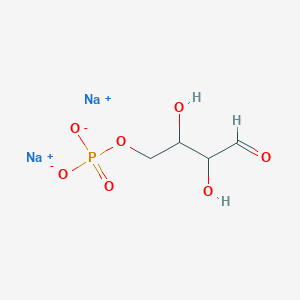
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate](/img/structure/B14788649.png)
